3-Ethynyl-1-methylpyrrolidine hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Researchers using Boc-protected or free-base ethynyl-pyrrolidines in metal-catalyzed couplings frequently face alkyne hydration and deprotection incompatibilities. 3-Ethynyl-1-methylpyrrolidine hydrochloride eliminates these bottlenecks as a pre-formed, shelf-stable salt. • Dissolves directly in H₂O/t-BuOH CuAAC mixtures without pre-neutralization, enabling automated parallel triazole synthesis • Stable under Sonogashira conditions (Et₃N/DIPEA, rt-60 °C); avoids competitive alkyne hydration • Rigid 5-membered ring with orthogonal 3-ethynyl exit vector reduces rotatable bonds vs. piperidine analogs, improving ternary complex crystallinity Supplied with certificate of analysis; ambient global shipping.

Molecular Formula C7H12ClN
Molecular Weight 145.63
CAS No. 2241128-70-9
Cat. No. B2473271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-1-methylpyrrolidine hydrochloride
CAS2241128-70-9
Molecular FormulaC7H12ClN
Molecular Weight145.63
Structural Identifiers
SMILESCN1CCC(C1)C#C.Cl
InChIInChI=1S/C7H11N.ClH/c1-3-7-4-5-8(2)6-7;/h1,7H,4-6H2,2H3;1H
InChIKeyJFAUGQCEYPDADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Ethynyl‑1‑methylpyrrolidine Hydrochloride: Click Chemistry Scaffold


3‑Ethynyl‑1‑methylpyrrolidine hydrochloride (C₇H₁₂ClN, MW 145.63) is a functionalised tertiary amine building block that carries a terminal alkyne at the pyrrolidine 3‑position . The hydrochloride salt provides a shelf‑stable, non‑hygroscopic solid that is readily soluble in polar organic and aqueous media for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling workflows . Its 3‑ethynyl substitution pattern distinguishes it from 2‑ethynyl regioisomers and from the Boc‑protected, N‑unsubstituted, or six‑membered piperidine analogues, delivering a unique combination of ring topology, amine basicity, and pre‑installed conjugating handle.

Workflow Click chemistry building block with terminal alkyne
Selection Pre-formed HCl salt for direct aqueous-organic CuAAC
Use Context Sonogashira cross-coupling and PROTAC linker design

Why 3‑Ethynyl‑1‑methylpyrrolidine HCl Cannot Be Replaced


In‑class ethynyl‑heterocyclic hydrochlorides share the terminal alkyne functionality, but the position of the alkyne on the ring, the nature of the N‑substituent, and the ring size collectively dictate the geometry of the exit vector, the amine basicity (pKₐ), the steric environment for metal‑catalysed couplings, and the downstream ADME profile of the derived conjugates . Simple replacement of 3‑ethynyl‑1‑methylpyrrolidine hydrochloride with a 2‑ethynyl regioisomer can invert the scaffold orientation, while the Boc‑protected analogue requires an additional deprotection step that may be incompatible with sensitive alkynes, and the six‑membered piperidine congener introduces a lipophilicity shift that alters log D and passive permeability . Generic substitution without evaluating these molecular parameters risks altering both reaction efficiency and target‑binding geometry.

Alternative
Why substitution may shift outcome
2-Ethynyl regioisomer
Inverts scaffold orientation and triazole exit vector, altering binding geometry.
Boc-protected analogue
Requires acidic deprotection that risks terminal alkyne hydration or polymerisation.
Piperidine homologue
Adds lipophilicity (~0.5 log units), shifting log D and passive permeability.

Comparator Evidence: 3‑Ethynyl‑1‑methylpyrrolidine HCl vs. Analogues


Exit‑Vector Orientation: 3‑Ethynyl vs. 2‑Ethynyl

The ethynyl group on 3‑ethynyl‑1‑methylpyrrolidine hydrochloride projects from the pyrrolidine C3 position, whereas the 2‑ethynyl regioisomer (CAS 2138142‑67‑1) presents the alkyne at C2. Computational conformational analysis (MMFF94, gas phase) indicates that the C3‑ethynyl vector exits with a ~140° dihedral angle relative to the ring plane, while the C2‑ethynyl vector exits with a ~20° angle, resulting in a fundamentally different orientation of the triazole formed after CuAAC . This difference is critical when the triazole serves as a pharmacophoric element or a linker to a protein ligand .

Exit-Vector Orientation
Class-level
Δ ≈ 120° dihedral angle
Orientation-critical for triazole pharmacophore positioning
In silico MMFF94, gas phase; experimental confirmation recommended
Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Amine Basicity & Salt Form: HCl vs. Boc Protection

3‑Ethynyl‑1‑methylpyrrolidine hydrochloride is supplied as a pre‑formed, water‑soluble hydrochloride salt with a predicted conjugate acid pKₐ of ~8.5–9.0 (ChemAxon prediction for N‑methylpyrrolidine) . By contrast, the widely used 1‑Boc‑3‑ethynylpyrrolidine (CAS 287193‑00‑4) is a neutral, lipophilic oil or low‑melting solid that requires strong acid (HCl or TFA) for N‑deprotection before the amine can participate in coupling or salt formation [1]. The direct availability of the free‑base‑equivalent amine in the hydrochloride salt eliminates a synthetic step, avoids exposure of the terminal alkyne to trifluoroacetic acid, and simplifies liquid‑handling for high‑throughput experimentation.

Amine Basicity & Salt Form
Class-level
One less synthetic step; avoids TFA exposure
Streamlines synthesis and reduces alkyne side reactions
pKₐ prediction; Boc deprotection step eliminated
Click Chemistry Solid-Phase Synthesis Purification Strategy

Lipophilicity & Molecular Weight: Pyrrolidine vs. Piperidine

The 3‑ethynyl‑1‑methylpyrrolidine hydrochloride (MW 145.63) provides a lower molecular‑weight scaffold than the piperidine analogue 3‑ethynyl‑1‑methylpiperidine hydrochloride (CAS 2241144‑60‑3, MW 159.66) . The pyrrolidine ring offers two fewer methylene units, translating to a calculated log P reduction of approximately 0.5–0.7 units (ChemAxon prediction for the free base: ~0.9 vs. ~1.4 for the piperidine analogue), which is favourable for maintaining ligand efficiency and aqueous solubility during fragment elaboration.

Lipophilicity & MW
Class-level
ΔMW 14 Da, Δlog P ~ −0.5 to −0.7
Favors ligand efficiency and aqueous solubility
Predicted log P; confirm experimentally
ADME Prediction Lead Optimisation Fragment Growing

Handling & Purity: HCl Salt vs. Free‑Base Oil

Multiple commercial sources list the hydrochloride salt with a minimum purity of 95% (HPLC), and some (e.g., ChemicalBook) specify ≥98% (>98% HPLC) . In contrast, the free‑base form 3‑ethynyl‑1‑methylpyrrolidine is typically an oil that is more difficult to weigh accurately and is more susceptible to oxidation. The hydrochloride salt is a solid that can be stored at room temperature and dispensed by weight, resulting in superior weighing accuracy (RSD typically <2% for solids vs. >5% for oils in automated compound management) .

Handling & Purity
Reported
Solid HCl salt; purity ≥95% (≥98% available)
Enables accurate gravimetric dispensing and inventory stability
Vendor specifications; confirm lot-specific purity
Chemical Procurement Compound Management High‑Throughput Screening

Key Applications of 3‑Ethynyl‑1‑methylpyrrolidine HCl


CuAAC‑Based Triazole‑Pyrrolidine Library Synthesis

The pre‑formed hydrochloride salt permits direct dissolution in aqueous‑organic CuAAC mixtures (H₂O/t‑BuOH, CuSO₄‑ascorbate) without a pre‑neutralisation step, enabling automated parallel synthesis of triazole libraries. The 3‑ethynyl substitution positions the resulting triazole orthogonally to the ring plane, a geometry confirmed by exit‑vector analysis that maximises three‑dimensional pharmacophore coverage.

Sonogashira Cross‑Coupling for Late‑Stage Drug Functionalisation

The terminal alkyne readily participates in palladium‑catalysed Sonogashira coupling with aryl iodides or bromides, allowing late‑stage introduction of the N‑methylpyrrolidine scaffold onto complex drug intermediates. The hydrochloride salt remains stable under the mildly basic coupling conditions (Et₃N or DIPEA, room temperature to 60 °C), avoiding the competitive alkyne hydration observed with more labile alkyne precursors.

Conformational Constraint for PROTAC Linker Design

The rigid pyrrolidine ring coupled with the linear ethynyl spacer provides a well‑defined, non‑rotatable trajectory for linker attachment. Compared to the piperidine analogue, the smaller ring reduces the number of rotatable bonds by one, potentially enhancing the crystallinity of the ternary complex and facilitating structural biology characterisation.

Application
Selection Property
Validation Focus
CuAAC triazole library synthesis
Pre-dissolved HCl salt; orthogonal exit vector
Automated parallel synthesis and triazole geometry validation
Sonogashira cross-coupling
Terminal alkyne stability under mild basic conditions
Late-stage functionalisation compatibility
PROTAC linker design
Rigid pyrrolidine ring with defined trajectory
Ternary complex crystallinity and linker geometry

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